molecular formula C24H30Cl2N2O3 B2999260 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride CAS No. 1215741-37-9

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride

Cat. No.: B2999260
CAS No.: 1215741-37-9
M. Wt: 465.42
InChI Key: UULSBEUHTMVYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as naftopidil dihydrochloride (Avishot®, Flivas®), is a selective α₁-adrenoceptor antagonist used clinically for benign prostatic hyperplasia (BPH) and hypertension . Its structure comprises:

  • A 2-methoxyphenyl-substituted piperazine ring, which enhances receptor binding.
  • A naphthalen-2-yloxy group linked via a propan-2-ol chain, contributing to lipophilicity and target selectivity.
  • A dihydrochloride salt formulation, improving aqueous solubility for pharmaceutical use .

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.2ClH/c1-28-24-9-5-4-8-23(24)26-14-12-25(13-15-26)17-21(27)18-29-22-11-10-19-6-2-3-7-20(19)16-22;;/h2-11,16,21,27H,12-15,17-18H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULSBEUHTMVYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride, commonly referred to as compound 57149-08-3, is a chemical entity that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a piperazine moiety and a naphthalene derivative, suggesting diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C24H29Cl2N2O3C_{24}H_{29}Cl_{2}N_{2}O_{3}, with a molecular weight of approximately 428.95 g/mol. The structure can be represented as follows:

Structure C24H29Cl2N2O3\text{Structure }\text{C}_{24}\text{H}_{29}\text{Cl}_{2}\text{N}_{2}\text{O}_{3}

1. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. A study demonstrated that piperazine derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The structure-activity relationship (SAR) suggests that modifications in the piperazine ring can enhance anti-inflammatory activity, positioning this compound as a potential therapeutic agent for inflammatory diseases .

2. Antioxidant Activity

The antioxidant potential of similar compounds has been documented, with studies showing that they can scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is crucial for preventing cellular damage and may contribute to the compound's therapeutic efficacy against oxidative stress-related conditions .

3. Anticancer Activity

Compounds related to this compound have shown promising anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantScavenging of free radicals
AnticancerInduction of apoptosis in cancer cell lines

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on ActivityReference
Piperazine substitutionEnhanced anti-inflammatory activity
Naphthalene ring alterationsIncreased cytotoxicity against cancer

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of piperazine derivatives found that compounds similar to this compound exhibited significant reductions in TNF-alpha and IL-6 levels in vitro. These findings suggest potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study 2: Anticancer Efficacy

In vitro testing on various cancer cell lines (e.g., MCF7 for breast cancer) revealed that the compound induced apoptosis via mitochondrial pathways. Flow cytometry analysis showed increased Annexin V positivity, indicating early apoptotic changes. This suggests that further development could lead to novel anticancer therapies based on this compound's scaffold.

Comparison with Similar Compounds

Positional Isomers of Naphthalenyloxy Derivatives

Key Example :

  • 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride (CAS 57149-08-3) Structural Difference: Naphthalen-1-yloxy vs. naphthalen-2-yloxy substitution. Impact: The 1-yloxy isomer exhibits a similarity score of 0.63 to the target compound, suggesting altered steric and electronic interactions with receptors. This positional change may reduce α₁-adrenoceptor affinity due to differences in spatial orientation .

Piperazine Derivatives with Varied Aryl Substituents

Examples from :

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (8c) Substituents: 4-Fluorophenyl (electron-withdrawing) and benzo[b]thiophen-2-yl. Synthesis: 79.7% yield via NaBH₄ reduction in ethanol. Comparison: The fluorophenyl group may enhance metabolic stability compared to the 2-methoxyphenyl group, but the benzo[b]thiophene core reduces similarity to the naphthalene-based target .

1-(4,7-Dimethoxy-benzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (8d) Substituents: Shared 2-methoxyphenylpiperazine but lacks naphthalene. Synthesis: 93.4% yield (highest in the series).

Compounds with Modified Linker Chains

Example from :

  • 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-3-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)propan-2-ol (16b) Structural Feature: Incorporates a triazole ring instead of a direct propanol chain. Activity: Reported antibacterial/fungal properties, diverging from the target’s α₁-antagonism. The triazole linker may introduce rigidity, altering receptor interaction .

Piperazine Derivatives with Alternative Phenoxy Groups

Examples :

  • 1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol hydrochloride (CAS 1215780-51-0) Substituents: 4-Chlorophenoxy and 4-methoxyphenylpiperazine.
  • 1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-propan-2-ol dihydrochloride Substituents: Allylphenoxy and hydroxyethylpiperazine. Impact: The hydroxyethyl group improves solubility but may reduce CNS penetration due to increased polarity .

Pharmacological and Physicochemical Data Comparison

Table 1: Structural and Physicochemical Properties

Compound Name Piperazine Substituent Aryloxy Group Molecular Weight logP (Predicted) Water Solubility (Salt Form)
Target Compound 2-Methoxyphenyl Naphthalen-2-yloxy 441.35* ~3.5 High (dihydrochloride)
CAS 57149-08-3 (1-yloxy isomer) 2-Methoxyphenyl Naphthalen-1-yloxy 441.35 ~3.8 Moderate
8c () 4-Fluorophenyl Benzo[b]thiophen-2-yl 472.55 ~4.2 Low
16b () Chlorophenyl-methyl Naphthalen-2-yloxy 579.08 ~5.1 Very low

*Calculated from molecular formula C₂₄H₃₀Cl₂N₂O₃.

Table 2: Pharmacological Activity Highlights

Compound Name Primary Target Therapeutic Use Key Finding
Target Compound α₁-Adrenoceptor BPH, Hypertension High selectivity for α₁A/D subtypes
WAY-100135 () 5-HT1A Receptor Anxiety/Depression Potent antagonist (Ki < 10 nM)
8d () Undisclosed Preclinical Study High synthetic yield (93.4%)

Q & A

Q. Methodological Answer :

  • Liver microsomal assays : Incubate with human liver microsomes (0.5 mg/mL) and NADPH for 60 minutes. Monitor parent compound depletion via LC-MS/MS (QTRAP 6500+ system).
  • CYP isoform profiling : Use recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) to identify major metabolic pathways .
  • Data interpretation : Apply intrinsic clearance (CLint) calculations and extrapolate to in vivo hepatic clearance using the well-stirred model .

How can computational modeling predict off-target effects?

Q. Methodological Answer :

  • Molecular docking : Use AutoDock Vina to screen against the PDSP Ki Database. Focus on conserved residues in GPCR binding pockets (e.g., Asp113 in α1-adrenergic receptors) .
  • MD simulations : Perform 100-ns simulations (AMBER22) to assess ligand-receptor stability. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
  • Machine learning : Train models on ChEMBL data to predict hERG channel inhibition, a critical toxicity endpoint .

What experimental designs mitigate variability in in vivo efficacy studies?

Q. Methodological Answer :

  • Animal models : Use hypertensive rat models (e.g., SHR) for cardiovascular studies. Stratify animals by baseline blood pressure to reduce inter-subject variability .
  • Dosing regimens : Administer via osmotic minipumps for steady-state plasma concentrations, validated by LC-MS/MS .
  • Endpoint selection : Measure both acute (1-hour post-dose) and chronic (14-day) effects on hemodynamic parameters .

How are impurities profiled and controlled during scale-up synthesis?

Q. Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/oxidative conditions. Identify major degradation products via UPLC-QTOF .
  • Specification limits : Set thresholds for known impurities (e.g., ≤0.15% for des-methyl analog) per ICH Q3A guidelines .
  • Purification : Use preparative HPLC with C18 columns (Waters XBridge) and trifluoroacetic acid as ion-pairing agent .

What are the best practices for comparing enantiomer-specific pharmacological activity?

Q. Methodological Answer :

  • Enantiomer separation : Use preparative SFC (supercritical CO₂ with 20% ethanol co-solvent) to isolate (R)- and (S)-forms .
  • Functional assays : Compare cAMP inhibition (for α1-adrenergic antagonism) between enantiomers. The (R)-enantiomer typically shows 10-fold higher potency .
  • PK/PD modeling : Integrate plasma concentration-time profiles with effect compartments to quantify enantiomer divergence in vivo .

How can researchers optimize formulation for improved blood-brain barrier penetration?

Q. Methodological Answer :

  • LogP optimization : Adjust the naphthalen-2-yloxy group to balance lipophilicity (target LogP 2.5–3.5) using Hansch analysis .
  • P-glycoprotein efflux inhibition : Co-administer with elacridar (1 µM) in MDCK-MDR1 assays to assess BBB permeability .
  • Nanocarriers : Encapsulate in PEGylated liposomes (80 nm size) to enhance brain uptake, quantified by autoradiography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.